Prosultiamine
CAS No.: 59-58-5
Cat. No.: VC0540431
Molecular Formula: C15H24N4O2S2
Molecular Weight: 356.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59-58-5 |
|---|---|
| Molecular Formula | C15H24N4O2S2 |
| Molecular Weight | 356.5 g/mol |
| IUPAC Name | N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(propyldisulfanyl)pent-2-en-2-yl]formamide |
| Standard InChI | InChI=1S/C15H24N4O2S2/c1-4-7-22-23-14(5-6-20)11(2)19(10-21)9-13-8-17-12(3)18-15(13)16/h8,10,20H,4-7,9H2,1-3H3,(H2,16,17,18) |
| Standard InChI Key | UDCIYVVYDCXLSX-UHFFFAOYSA-N |
| Isomeric SMILES | CCCSS/C(=C(\C)/N(CC1=CN=C(N=C1N)C)C=O)/CCO |
| SMILES | CCCSSC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)CCO |
| Canonical SMILES | CCCSSC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)CCO |
| Appearance | Solid powder |
Introduction
Chemical Structure and Biochemical Properties
Prosultiamine, systematically named N-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-N-[4-hydroxy-1-methyl-2-(propyldithio)-1-butenyl]formamide, is structurally derived from allithiamine through substitution of the allyl disulfide group with a propyl disulfide moiety . This modification confers greater stability in biological systems and improved intestinal absorption, as the propyl group reduces susceptibility to enzymatic degradation in the gastrointestinal tract .
Physicochemical Characteristics
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Molecular Formula:
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Molecular Weight: 356.51 g/mol
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Solubility: Sparingly soluble in water; highly soluble in organic solvents and lipids .
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Synthesis: Synthesized via substitution of allyl disulfide with propyl disulfide in allithiamine, followed by crystallization from benzene .
The compound’s lipophilicity enables efficient crossing of cellular membranes, a critical factor in its enhanced bioavailability relative to thiamine hydrochloride .
Pharmacological Profile and Mechanism of Action
Prosultiamine exerts multimodal effects, functioning both as a metabolic cofactor and an antiviral agent.
Metabolic Modulation
As a thiamine prodrug, prosultiamine is hydrolyzed to release thiamine, which serves as a cofactor for enzymes critical to carbohydrate metabolism, including:
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Transketolase: Facilitates the pentose phosphate pathway.
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Pyruvate dehydrogenase: Catalyzes oxidative decarboxylation of pyruvate .
These roles enhance cellular energy production, particularly in neuronal tissues reliant on glucose metabolism.
Antiviral Activity
Table 1: Comparative Pharmacokinetics of Thiamine Derivatives
| Parameter | Prosultiamine | Thiamine Nitrate | Fursultiamine |
|---|---|---|---|
| Bioavailability | 300%↑ vs. Thiamine | Baseline | 137.5%↑ vs. Thiamine |
| T (h) | 2.1 | 1.8 | 2.5 |
| C (ng/mL) | 45.6 | 12.3 | 52.1 |
Therapeutic Applications in HAM/TSP
HAM/TSP, a chronic myelopathy affecting 0.3–4% of HTLV-I carriers, manifests as spastic paraparesis and neurogenic bladder dysfunction. Prosultiamine addresses both pathologies through distinct mechanisms.
Motor Function Improvement
Urinary Symptom Management
A prospective study () reported significant improvements in overactive bladder symptom scores:
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Night-time frequency: Reduced by 1.8 episodes/night ()
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Urgency severity: 34% decrease () .
Urodynamic analyses revealed increased maximum cystometric capacity (278 mL vs. 214 mL baseline; ) and normalized detrusor pressure profiles .
Table 2: Clinical Outcomes in HAM/TSP Trials
| Study Parameter | Baseline | Post-Treatment | Improvement | -Value |
|---|---|---|---|---|
| HTLV-I Proviral Load (copies/10 PBMCs) | 1,240 | 1,048 | 15.4% | <0.05 |
| Walking Time (s/10 m) | 28.5 | 22.3 | 22% | <0.01 |
| Nocturnal Urinations | 4.2 | 2.4 | 42.9% | 0.028 |
Future Research Directions
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Combination Therapies: Pairing prosultiamine with immunomodulators (e.g., interferon-α) may synergistically reduce HTLV-I reservoirs.
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Neuroprotective Mechanisms: Elucidate thiamine’s role in mitigating axonal degeneration in chronic myelopathies.
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Formulation Optimization: Develop sustained-release formulations to maintain stable thiamine diphosphate levels.
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